molecular formula C11H11FO2 B11903721 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 1188145-23-4

2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B11903721
CAS No.: 1188145-23-4
M. Wt: 194.20 g/mol
InChI Key: XTWFTRIBHMJCMM-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound with the molecular formula C11H11FO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a fluorine atom attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoroindene, which is commercially available or can be synthesized from indene through fluorination.

    Hydrogenation: The 4-fluoroindene undergoes hydrogenation to form 4-fluoro-2,3-dihydroindene.

    Carboxylation: The 4-fluoro-2,3-dihydroindene is then subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.

Major Products

    Oxidation: Formation of this compound ketone or this compound carboxylic acid.

    Reduction: Formation of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid
  • 2-(4-Bromo-2,3-dihydro-1H-inden-1-yl)acetic acid
  • 2-(4-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid

Uniqueness

The presence of the fluorine atom in 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, particularly in drug development where fluorine substitution is often used to improve pharmacokinetic properties.

Properties

CAS No.

1188145-23-4

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

2-(4-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

InChI

InChI=1S/C11H11FO2/c12-10-3-1-2-8-7(6-11(13)14)4-5-9(8)10/h1-3,7H,4-6H2,(H,13,14)

InChI Key

XTWFTRIBHMJCMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CC(=O)O)C=CC=C2F

Origin of Product

United States

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